N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine carboxamide moiety. One common method involves the reaction of 4-chloro-2-aminothiazole with pyridine-3-carboxylic acid or its derivatives under appropriate conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to the inhibition of key enzymes and disruption of cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target molecules contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications, distinguishing it from other thiazole-containing compounds.
Properties
CAS No. |
828920-65-6 |
---|---|
Molecular Formula |
C9H7ClN4OS |
Molecular Weight |
254.70 g/mol |
IUPAC Name |
N-(5-amino-4-chloro-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H7ClN4OS/c10-6-7(11)16-9(13-6)14-8(15)5-2-1-3-12-4-5/h1-4H,11H2,(H,13,14,15) |
InChI Key |
HXVXHWLVCQUANT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=C(S2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.